N,O-Bis-(phenoxycarbonyl)-hydroxylamine
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on “N,O-Bis-(phenoxycarbonyl)-hydroxylamine”, it’s difficult to provide a detailed chemical reactions analysis .Scientific Research Applications
1. Asymmetric Synthesis of α-Amino Esters/Ketones
N,O-Bis(tert-butoxycarbonyl)hydroxylamines, a variant of N,O-Bis-(phenoxycarbonyl)-hydroxylamine, have been identified as effective imine surrogates in the synthesis of α-amino esters and ketones. This application is significant for its ability to produce optically enriched products with high yields and enantioselectivities, offering potential in asymmetric synthesis methods (Xu et al., 2020).
2. Synthesis of N-hydroxylamines and Hydroxamic Acids
N,O-Bis(tert-butoxycarbonyl)-hydroxylamine has been effectively used in the synthesis of various hydroxylamine and hydroxamic acid derivatives. These compounds are crucial in various chemical processes, including the synthesis of 5-lipoxygenase inhibitor LY280810 (Staszak & Doecke, 1994).
3. Electrocatalytic Applications
Research into the electrochemical oxidation of hydroxylamine has revealed its potential in creating efficient electrocatalytic activities. This can lead to innovations in sensor technology, particularly for substances like hydroxylamine and phenol (Moghaddam et al., 2014).
4. Development of β-lactamase Inhibitors
N,O-Bis-(phenoxycarbonyl)-hydroxylamine derivatives have shown promise in creating a new class of β-lactamase inhibitors. These are essential for countering bacterial resistance to β-lactam antibiotics, highlighting its potential in medical research (Wyrembak et al., 2007).
5. Palladium-Catalyzed Cross-Coupling
The use of hydroxylamines in palladium-catalyzed cross-coupling reactions with aryl bromides, chlorides, and iodides, exemplifies another chemical application. This process is critical for producing N-arylhydroxylamine products, which are valuable in various synthetic pathways (Porzelle et al., 2009).
properties
IUPAC Name |
(phenoxycarbonylamino) phenyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(18-11-7-3-1-4-8-11)15-20-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVLZBVOIUMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NOC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435761 | |
Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Bis-(phenoxycarbonyl)-hydroxylamine | |
CAS RN |
141580-65-6 | |
Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.